molecular formula C11H9BrN4O3 B10898422 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10898422
M. Wt: 325.12 g/mol
InChI Key: OZYDNOOJPMMUGZ-UHFFFAOYSA-N
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Description

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves the following steps:

    Bromination: The starting material, 3-nitro-1H-pyrazole, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Methylation: The brominated product is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the methylated product with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzamide group can be modified through reactions with different reagents to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.

    3-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.

    Benzamide derivatives: Compounds with similar benzamide functional groups.

Uniqueness

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its combination of bromine, nitro, and benzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various scientific fields.

Properties

Molecular Formula

C11H9BrN4O3

Molecular Weight

325.12 g/mol

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C11H9BrN4O3/c12-9-6-15(14-11(9)16(18)19)5-7-1-3-8(4-2-7)10(13)17/h1-4,6H,5H2,(H2,13,17)

InChI Key

OZYDNOOJPMMUGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)N

Origin of Product

United States

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